4-(1-Oxo-2,3-dihydro-inden-4-YL)benzoic acid
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Overview
Description
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzoic acid is an organic compound characterized by its unique structure, which includes an indanone moiety fused to a benzoic acid group. This compound is a white crystalline solid that is insoluble in water but soluble in various organic solvents . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-2,3-dihydro-inden-4-YL)benzoic acid typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzoic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-(1-Oxo-2,3-dihydro-inden-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or ligand, facilitating various chemical reactions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 2-isopropoxy-5-(3-(1-oxo-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
4-(1-Oxo-2,3-dihydro-inden-4-YL)benzoic acid is unique due to its specific structure, which combines an indanone moiety with a benzoic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
889954-60-3 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-(1-oxo-2,3-dihydroinden-4-yl)benzoic acid |
InChI |
InChI=1S/C16H12O3/c17-15-9-8-13-12(2-1-3-14(13)15)10-4-6-11(7-5-10)16(18)19/h1-7H,8-9H2,(H,18,19) |
InChI Key |
AJNSFJXZJZVDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC=CC(=C21)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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